PEG3 Spacer Confers Superior ERα Degradation in Direct Head-to-Head PROTAC Linker Study
In a PROTAC study evaluating ERα degradation, the PEG3 linker (three ethylene glycol units) demonstrated superior protein degradation activity compared to PEG2 and PEG4 variants, despite comparable binding affinity (IC50 = 30–50 nM) across all three linkers [1]. This demonstrates that PEG3 length is optimal for forming a productive ternary complex, making Azido-PEG3-CH2CO2Me the preferred choice when maximal degradation efficiency is required over shorter or longer PEG alternatives.
| Evidence Dimension | ERα Protein Degradation Activity (Relative Potency) |
|---|---|
| Target Compound Data | Highest degradation activity among PEG2, PEG3, and PEG4 linkers |
| Comparator Or Baseline | PEG2 and PEG4 linker variants (LCL-ER(dec)-P2 and LCL-ER(dec)-P4) |
| Quantified Difference | Qualitative superiority: PEG3 > PEG4 ≈ PEG2 in degradation, despite equivalent binding affinity (IC50 ~30–50 nM) |
| Conditions | PROTAC LCL-ER(dec) series in ERα-expressing cells; binding assessed via competitive fluorescence polarization; degradation assessed via Western blot |
Why This Matters
This head-to-head evidence demonstrates that PEG3 is the optimal linker length for productive ternary complex formation in ERα-targeting PROTACs, directly justifying procurement of Azido-PEG3-CH2CO2Me over its PEG2 or PEG4 analogs.
- [1] Kobayashi, T. et al. MEDCHEM NEWS. 2023; 33(2): 24. (Japanese). Available at: https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html. View Source
